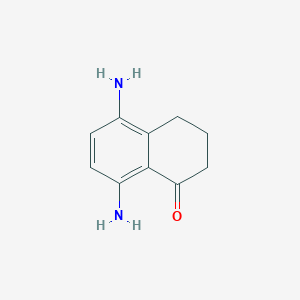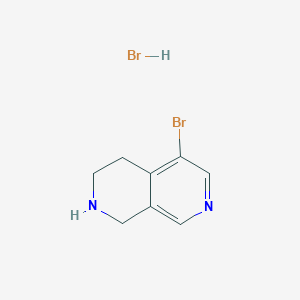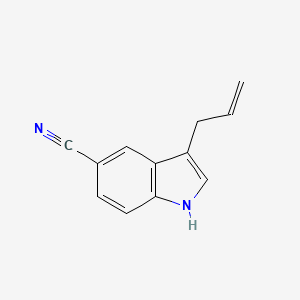
3-Allyl-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-1H-indole-5-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole core with an allyl group at the 3-position and a carbonitrile group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1H-indole-5-carbonitrile typically involves the construction of the indole core followed by the introduction of the allyl and carbonitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The allyl group can be introduced via a palladium-catalyzed allylation reaction, while the carbonitrile group can be introduced using a cyanation reaction with reagents such as copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are often chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Allyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Formation of 3-allyl-1H-indole-5-carboxaldehyde.
Reduction: Formation of 3-allyl-1H-indole-5-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
科学的研究の応用
3-Allyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-Allyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors or inhibit specific enzymes involved in disease pathways . The allyl and carbonitrile groups can also influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3-Allyl-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
3-Allyl-1H-indole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile group.
3-Allyl-1H-indole-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
3-Allyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the allyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-prop-2-enyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h2,4-6,8,14H,1,3H2 |
InChIキー |
VATBFXPOIPGUJH-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CNC2=C1C=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



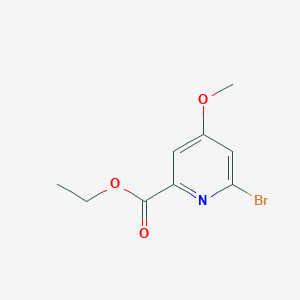
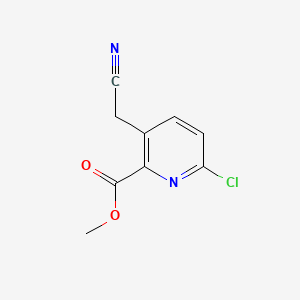
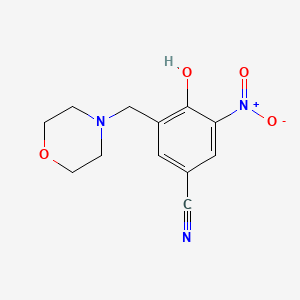
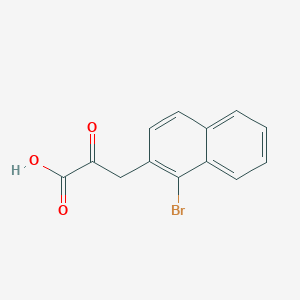
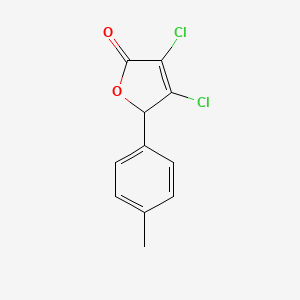
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)

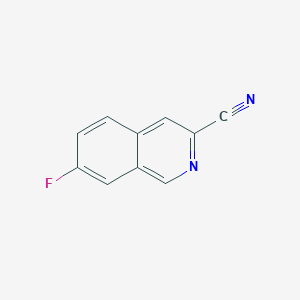

![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

